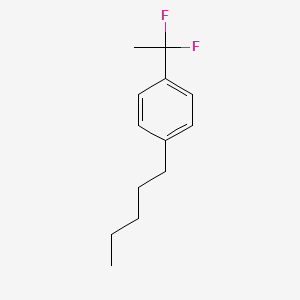

1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene

Descripción

Propiedades

IUPAC Name |

1-(1,1-difluoroethyl)-4-pentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2/c1-3-4-5-6-11-7-9-12(10-8-11)13(2,14)15/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKXBLJNRGRDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method Overview

One of the most effective and commonly reported methods for synthesizing 1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene is the nickel-catalyzed cross-coupling reaction between arylboronic acids and 1,1-difluoroethyl chloride. This approach leverages the catalytic activity of nickel complexes to facilitate the formation of the carbon–carbon bond between the aromatic ring and the difluoroethyl moiety.

Reaction Conditions

- Catalyst: Nickel-based catalyst (e.g., Ni(0) complexes)

- Reagent: 1,1-Difluoroethyl chloride as the difluoroethyl source

- Substrate: 4-n-pentylphenylboronic acid or related arylboronic acid

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF)

- Atmosphere: Inert (nitrogen or argon) to prevent side reactions

- Temperature: Moderate (typically 50–100 °C)

- Time: Several hours to ensure complete conversion

Mechanistic Insights

The reaction proceeds via oxidative addition of the difluoroethyl chloride to the nickel catalyst, followed by transmetalation with the arylboronic acid and reductive elimination to yield the difluoroethylated aromatic product. The presence of fluorine atoms stabilizes the intermediate complexes, enhancing selectivity.

Advantages

- High regioselectivity for para-substituted products

- Good yields (typically above 70%)

- Mild reaction conditions compatible with various functional groups

Limitations

- Requires careful control of moisture and oxygen

- Use of specialized nickel catalysts can increase cost

Phosphonate-Mediated Synthesis via Wittig-Horner Type Reaction

Method Overview

An alternative synthetic route involves the preparation of (4-bromobenzyl) diethyl phosphonate followed by its reaction with suitable aldehydes to form difluoroethyl-substituted aromatic compounds. Although this method is more commonly applied to related bromobenzene derivatives, it provides a conceptual framework adaptable to the synthesis of this compound.

Key Steps

- Step 1: Synthesis of (4-bromobenzyl) diethyl phosphonate by heating 4-bromobenzyl bromide with triethyl phosphite at elevated temperatures (~160 °C) for 4 hours.

- Step 2: Reaction of the phosphonate with alkali (e.g., potassium tert-butoxide) in tetrahydrofuran at 20–30 °C.

- Step 3: Addition of trans-4-n-pentylcyclohexyl aldehyde or analogous aldehyde to form the vinyl-substituted intermediate.

- Step 4: Further transformation to introduce the difluoroethyl group, potentially involving halogenation and reduction steps.

Reaction Yields and Conditions

- The phosphonate synthesis typically yields 98.5% pure product.

- Subsequent steps require inert atmosphere and controlled temperatures to prevent side reactions.

Applicability

While this method is more complex and involves multiple steps, it allows for structural diversity and can be optimized for specific difluoroethylated products.

Direct Halogenation and Difluoroalkylation via Haloketone Intermediates

Procedure Highlights

- Halogenation of 1,1-difluoropropanone using bromine under acidic conditions to yield dibromo-difluoroketones.

- Subsequent nucleophilic addition or substitution reactions to attach aryl groups.

- Use of NMR monitoring to optimize reaction progress and yields (~76%).

Relevance

This approach demonstrates the challenges in selectively brominating difluorinated substrates and informs the development of more efficient difluoroethylation protocols.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nickel-catalyzed difluoroethylation | Ni catalyst, 1,1-difluoroethyl chloride, THF/DMF, inert atmosphere, 50–100 °C | 70–85 | High selectivity, mild conditions | Catalyst cost, moisture sensitive |

| Phosphonate-mediated Wittig-Horner type | (4-bromobenzyl) diethyl phosphonate, alkali, aldehyde, THF, 20–30 °C | ~98 (phosphonate intermediate) | High purity intermediates | Multi-step, complex optimization |

| Haloketone intermediates | Br2, acidic conditions, 1,1-difluoropropanone, nucleophilic addition | ~76 | Insight into halogenation | Limited direct application |

| Carbene and non-carbene difluoroalkylation | Sodium bromodifluoroacetate, diglyme, microwave, 120–150 °C | 64–99 | High yields, rapid reaction | Mostly for cyclopropanes, substrate specific |

Research Findings and Notes

- The nickel-catalyzed method is currently the most practical and scalable approach for synthesizing this compound, balancing yield and operational simplicity.

- The presence of fluorine atoms in the difluoroethyl group enhances the compound's stability and modifies its reactivity compared to non-fluorinated analogs, which is critical for its applications.

- Reaction optimization often involves fine-tuning solvent choice, temperature, and catalyst loading to maximize yield and minimize side products.

- Alternative methods, while less direct, provide valuable synthetic versatility and can be adapted for related fluorinated aromatic compounds.

Análisis De Reacciones Químicas

1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the difluoroethyl group or other parts of the molecule.

Substitution: The aromatic ring can undergo substitution reactions, where different substituents replace the existing groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Aplicaciones Científicas De Investigación

1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene has a wide range of applications in scientific research:

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Mecanismo De Acción

The mechanism of action of 1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene involves its interaction with molecular targets and pathways within biological systems. The difluoroethyl group can influence the compound’s binding affinity and activity at specific sites, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Substituent Effects and Structural Analogues

The following table summarizes key structural and physicochemical differences between 1-(1,1-Difluoroethyl)-4-n-pentyl-benzene and related compounds:

Challenges and Limitations

- Steric Hindrance : The n-pentyl group may hinder regioselective reactions at the benzene ring, complicating derivatization compared to smaller substituents (e.g., methyl or ethyl) .

- Thermal Stability : Fluorinated ethyl groups generally enhance thermal stability, but long alkyl chains (e.g., n-pentyl) may reduce melting points compared to rigid analogues like ethynyl-linked systems .

Actividad Biológica

1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a benzene ring substituted with a difluoroethyl group and a pentyl chain. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit moderate to high cytotoxicity against several cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported in the micromolar range, suggesting potential as anticancer agents .

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways. For instance, similar difluorinated compounds have shown inhibition of dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and is a target for diabetes treatment .

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses based on related compounds include:

- Apoptosis Induction : Some studies suggest that structurally similar compounds can trigger apoptosis in cancer cells through pathways involving caspase activation and modulation of p53 expression levels .

- Inhibition of Cell Proliferation : Compounds with similar moieties have been shown to arrest cell cycle progression at the G1 phase, leading to reduced proliferation rates in cancerous cells .

Table 1: Biological Activity Data for Related Compounds

| Compound Name | IC50 (μM) | Targeted Cell Lines | Mechanism of Action |

|---|---|---|---|

| This compound (hypothetical) | TBD | MCF-7, HCT-116 | Apoptosis induction |

| Similar Difluorinated Compound A | 0.48 | MCF-7 | Caspase activation |

| Similar Difluorinated Compound B | 2.09 | A549 | Cell cycle arrest |

| Reference Compound (e.g., Doxorubicin) | 0.79 | MCF-7 | DNA intercalation |

Case Studies

Several case studies have examined the biological effects of fluorinated aromatic compounds similar to this compound:

- Study on Anticancer Efficacy : A study reported that a related compound showed significant cytotoxicity against breast cancer cell lines with an IC50 value comparable to established chemotherapeutics like Doxorubicin. The mechanism was linked to the activation of apoptotic pathways .

- DPP-4 Inhibition Study : Research demonstrated that a series of difluorinated compounds exhibited varying degrees of DPP-4 inhibition, suggesting potential applications in diabetes management. The structure-activity relationship indicated that the introduction of electron-withdrawing groups enhanced inhibitory potency .

Q & A

Q. What are the optimal synthetic routes for 1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with Friedel-Crafts alkylation or coupling reactions using fluorinated precursors. Optimize by varying catalysts (e.g., Lewis acids like AlCl₃), temperature (60–120°C), and solvent polarity (toluene vs. DCM). Monitor purity via GC-MS or NMR (¹H/¹⁹F) to track byproducts like unreacted fluorinated intermediates. For reproducibility, document stoichiometric ratios (e.g., 1:1.2 for benzene derivatives) and inert atmosphere conditions. Yield improvements can be tested via gradient sublimation or column chromatography .

Q. How can crystallographic data confirm the molecular structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . Key steps:

- Grow crystals via slow evaporation in non-polar solvents (e.g., hexane).

- Validate bond lengths (C-F: ~1.34 Å; C-C: ~1.50 Å) and angles against DFT calculations.

- Check for disorder in the difluoroethyl group using PART and SUMP commands in SHELX.

- Cross-validate with powder XRD to rule out polymorphism.

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental data for physicochemical properties (e.g., solubility, dipole moment)?

- Methodological Answer : Apply iterative triangulation:

- Step 1 : Replicate computational models (DFT/MM) with varied basis sets (e.g., B3LYP/6-311+G(d,p)) to assess sensitivity.

- Step 2 : Conduct experimental validation via inverse gas chromatography (solubility) or dielectric spectroscopy (dipole).

- Step 3 : If discrepancies persist, analyze steric/electronic effects (e.g., fluorine’s electron-withdrawing impact on aryl rings) using Hammett constants or Hirshfeld surfaces .

Q. What strategies are recommended for probing the biological interactions of fluorinated aromatic compounds like this compound?

- Methodological Answer : Use a tiered approach:

- In vitro assays : Measure ligand-protein binding (e.g., fluorescence quenching with serum albumin) at varying pH (5–8) and ionic strengths.

- Molecular docking : Compare binding affinities (AutoDock Vina) against non-fluorinated analogs to isolate fluorine’s role.

- Toxicity screening : Use zebrafish embryos to assess developmental impacts at 1–100 µM concentrations, referencing OECD guidelines .

Key Methodological Considerations

- Crystallography : Prioritize high-resolution data (<0.8 Å) for accurate fluorine positioning .

- Synthetic Optimization : Use fractional factorial design to minimize trial counts while maximizing yield data .

- Biological Studies : Include negative controls (e.g., non-fluorinated analogs) to isolate fluorine-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.